7-Hydroxy-alpha-naphthoflavone

Description

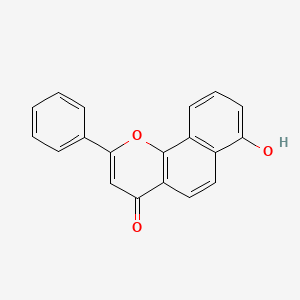

Structure

3D Structure

Properties

CAS No. |

85482-64-0 |

|---|---|

Molecular Formula |

C19H12O3 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

7-hydroxy-2-phenylbenzo[h]chromen-4-one |

InChI |

InChI=1S/C19H12O3/c20-16-8-4-7-14-13(16)9-10-15-17(21)11-18(22-19(14)15)12-5-2-1-3-6-12/h1-11,20H |

InChI Key |

BHMBKXHFEHCPMH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)C(=CC=C4)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization for Biological Evaluation

Established Synthetic Pathways for Alpha-Naphthoflavone (B191928) Core Structure

The construction of the alpha-naphthoflavone (also known as 7,8-benzoflavone) framework is a well-established area of organic synthesis, primarily relying on classical condensation reactions to form the central pyranone ring.

One of the most prominent methods is the Baker-Venkataraman rearrangement . This reaction involves the base-catalyzed rearrangement of a 2-acetoxyacetophenone derivative to form a 1,3-diketone researchtrend.netmdpi.com. For the synthesis of the alpha-naphthoflavone core, this would typically start with 1-acetyl-2-naphthyl benzoate. The resulting 1,3-diketone intermediate then undergoes an acid-catalyzed cyclodehydration to yield the final flavone (B191248) structure. This method is highly valued for its ability to regioselectively construct the 1,3-dicarbonyl unit necessary for the flavone ring wikipedia.org.

Another classical approach is the Allan-Robinson reaction . This method synthesizes flavones through the reaction of an o-hydroxyaryl ketone with an aromatic anhydride researchgate.net. In the context of alpha-naphthoflavone, an o-hydroxynaphthyl ketone would be treated with benzoic anhydride. The reaction proceeds through acylation of the ketone, followed by a cyclization and dehydration sequence to form the flavone product.

A more direct synthesis has also been reported, which involves the reaction of 2-naphthol with cinnamaldehyde wikipedia.org. These established pathways provide robust and versatile routes to the core alpha-naphthoflavone skeleton, which can then be subjected to further functionalization.

Strategies for Regioselective Hydroxylation and Further Derivatization

To explore structure-activity relationships, the alpha-naphthoflavone core is often decorated with various functional groups at specific positions. The synthesis of these derivatives requires precise control over the reaction's regioselectivity.

The direct hydroxylation of the alpha-naphthoflavone core is often challenging as it can lead to a mixture of isomers. Therefore, a regioselective synthesis strategy typically begins with a precursor that already contains the hydroxyl group at the desired position.

For the synthesis of 7-hydroxy-alpha-naphthoflavone, a logical starting material is 2,7-dihydroxynaphthalene . The synthesis of this precursor can be achieved via a caustic fusion of naphthalene-2,7-disulfonic acid chemicalbook.com. A plausible synthetic route to the target compound would proceed as follows:

Selective Protection: One of the two hydroxyl groups of 2,7-dihydroxynaphthalene must be protected to ensure the subsequent reactions occur at the correct position. For instance, the more reactive hydroxyl at the 2-position could be acylated.

Acylation: The remaining free hydroxyl group (at the 7-position) would then undergo acylation, for instance, a Friedel-Crafts acylation, to introduce an acetyl group, forming a hydroxyacetylnaphthalene intermediate.

Flavone Ring Formation: The resulting intermediate can then be used in a standard flavone synthesis, such as the Baker-Venkataraman rearrangement, by first benzoylating the hydroxyl group and then inducing the rearrangement and subsequent cyclization.

Deprotection: In the final step, the protecting group installed in the first step is removed to yield 7-hydroxy-alpha-naphthoflavone.

This strategic use of protecting groups is a cornerstone for achieving regioselectivity in the synthesis of specifically hydroxylated flavones.

The introduction of functional groups such as methoxy (-OCH₃) and fluoro (-F) moieties onto the naphthoflavone scaffold is a common strategy to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets. These studies are crucial for understanding the structure-activity relationships (SAR) of these compounds, particularly as inhibitors of cytochrome P450 (CYP) enzymes.

For example, a series of alpha-naphthoflavone derivatives were synthesized to evaluate their inhibitory potency against CYP1B1, an enzyme implicated in cancer progression and drug resistance. SAR analysis from these studies indicated that introducing methoxy groups on the naphthalene ring and a fluoro atom on the phenyl B-ring could significantly increase inhibitory efficiency towards CYP1B1.

The following interactive table details the structure-activity relationship of selected alpha-naphthoflavone derivatives as CYP1B1 inhibitors.

| Compound | Substitution | CYP1B1 IC₅₀ (nM) |

| α-Naphthoflavone | Unsubstituted | 4.90 |

| Derivative 1 | 3'-Fluoro | 1.80 |

| Derivative 2 | 4'-Fluoro | 2.10 |

| Derivative 3 | 4'-Methoxy | 1.10 |

| Compound 9e | 3'-Fluoro, 4'-Methoxy | 0.49 |

| Compound 9j | 3'-Methoxy, 4'-Fluoro | 0.52 |

Data sourced from a study on α-naphthoflavone derivatives as CYP1B1 inhibitors nih.gov. IC₅₀ values represent the concentration required to inhibit 50% of the enzyme's activity.

This data demonstrates that substitutions on the B-ring can lead to analogues with inhibitory potency more than 10-fold greater than the parent alpha-naphthoflavone compound nih.gov.

Advanced Synthetic Approaches for Novel 7-Hydroxy-alpha-naphthoflavone Analogues

Modern synthetic efforts focus on creating novel analogues with improved physicochemical properties, such as water solubility, to enhance their utility in biological assays and potential therapeutic applications.

A major limitation for the biological evaluation of naphthoflavones is their poor aqueous solubility. To address this, researchers have developed synthetic strategies to produce more water-soluble derivatives. One successful approach is the introduction of basic amino groups into the structure.

For instance, an amino-substituted derivative of a trimethoxy-α-naphthoflavone was synthesized and shown to have substantially increased water solubility compared to the lead compound, alpha-naphthoflavone (ANF). This modification provides a promising starting point for the development of potent and water-soluble inhibitors for further biological studies.

The following table compares the water solubility of alpha-naphthoflavone with a synthesized amino-substituted derivative.

| Compound | Water Solubility (μg/mL) |

| α-Naphthoflavone (ANF) | < 5 |

| Amino-substituted Derivative (13h) | 311 |

Data from a study on water-soluble α-naphthoflavone derivatives.

This dramatic increase in solubility is achieved while maintaining potent inhibitory effects on biological targets like CYP1B1, making such derivatives more suitable for cell-based studies.

Structure Activity Relationship Sar and Computational Studies of 7 Hydroxy Alpha Naphthoflavone and Analogues

Elucidation of Structural Requirements for Biological Potency

The potency and selectivity of naphthoflavone derivatives as enzyme inhibitors are highly dependent on their specific structural characteristics. Key determinants of biological activity include the placement of hydroxyl groups, the integrity of the core ring system, and the nature of substituents on the peripheral phenyl ring.

The position of hydroxyl (-OH) groups on the flavone (B191248) or naphthoflavone skeleton is a critical factor in determining the inhibitory activity and selectivity towards various enzymes, particularly cytochrome P450 (P450) isoforms and aromatase.

For instance, studies on different P450 enzymes reveal distinct structure-activity relationships. The presence of a hydroxyl group at the 7-position, as in 7-hydroxyflavone (B191518), enhances the inhibition of P450 2C9 compared to the unsubstituted flavone. nih.govacs.org However, the same substitution at the 3-, 5-, or 7-position can render the compound less inhibitory towards P450 1A2 than the parent flavone. nih.govacs.org In the case of P450 1B1, the addition of a hydroxyl group at the 3-, 5-, or 7-position generally increases inhibitory potency. acs.org

Research on α-naphthoflavone (ANF) derivatives as inhibitors of human aromatase cytochrome P-450 has shown that hydroxylation can either increase or decrease potency depending on the position. While hydroxylation at positions 5, 6, 7, or 8 was found to reduce the inhibitory effect, substitution at the 9-position significantly enhanced it. researchgate.net 9-Hydroxy-ANF was identified as the most effective inhibitor in this series, with a 50% inhibition concentration (I50) of 20 nM, compared to 70 nM for the parent α-naphthoflavone. nih.gov This highlights that the specific location of the hydroxyl group dictates the molecule's affinity for the enzyme's active site. researchgate.netnih.gov

Table 1: Effect of Hydroxyl Group Position on Aromatase Inhibition by α-Naphthoflavone Derivatives

| Compound | I50 Value (nM) |

| α-Naphthoflavone (ANF) | 70 |

| 9-Hydroxy-ANF | 20 |

| 5-Hydroxy-ANF | >200 |

| 6-Hydroxy-ANF | >200 |

| 7-Hydroxy-ANF | >200 |

| 8-Hydroxy-ANF | >200 |

| 10-Hydroxy-ANF | >200 |

This table is based on data from studies on human placental microsomes. nih.gov

The integrity and specific features of the naphthoflavone core are essential for biological activity. Modifications to this central ring system can lead to a significant loss of inhibitory potency. For example, the keto group at the 4-position of the C ring in α-naphthoflavone is crucial for its binding to aromatase. researchgate.netnih.gov Replacing the pyran-4-one ring system, for instance by substituting it with a furan ring, can result in a compound that is substantially less effective as an inhibitor. nih.gov

The exocyclic phenyl ring (often referred to as the B ring) provides another critical site for modification to modulate biological activity. The size, position, and electronic nature of substituents on this ring can dramatically influence the inhibitory capacity of naphthoflavone analogues. nih.govnih.gov

In the context of CYP1B1 inhibition, a systematic investigation of α-naphthoflavone derivatives revealed that adding various substituents to the B ring could produce analogues with a wide range of inhibitory capacities. nih.gov Notably, certain substitutions led to compounds that were significantly more potent than the parent molecule, α-naphthoflavone (ANF). For example, derivatives with specific substitutions were identified as highly potent and selective CYP1B1 inhibitors, with IC50 values in the nanomolar range, representing a 10-fold increase in potency compared to ANF. nih.gov

For aromatase inhibition, the size and position of the group attached to the exocyclic phenyl ring are also important factors. researchgate.netnih.gov Altering the phenyl ring to a larger naphthyl group, for example, can modify the inhibitory concentration, demonstrating that steric bulk and the extent of the aromatic system play a role in enzyme binding. nih.gov These findings underscore the importance of the exocyclic phenyl ring as a key interaction domain with the target enzyme.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rjptonline.org For α-naphthoflavone and its analogues, QSAR studies have been instrumental in predicting inhibitory activity against enzymes like cytochrome P450s and in guiding the design of more potent inhibitors. nih.govrjptonline.orgits.ac.id

These studies typically involve building a dataset of α-naphthoflavone analogues with known inhibitory concentrations (e.g., IC50 values) and calculating various molecular descriptors that quantify their structural, electronic, and physicochemical properties. rjptonline.orgits.ac.id By applying statistical methods like linear and nonlinear regression, QSAR models can be developed to predict the IC50 values of novel, unsynthesized compounds. its.ac.idresearchgate.net

For example, QSAR models have been successfully applied to predict the inhibitory activity of α-naphthoflavone analogues against CYP450-1A1. its.ac.id In one such study, a dataset of known CYP450 inhibitors was used to train regression models, which were then used to predict the activity of 30 new α-naphthoflavone analogues. The models identified several compounds with predicted IC50 values below 50 nM. its.ac.idresearchgate.net Similarly, 3D-QSAR studies have been performed on α-naphthoflavone derivatives to understand the key structural features that influence their inhibitory activity against CYP1B1, providing a basis for the future development of selective inhibitors. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Enzyme Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into how ligands like 7-hydroxy-alpha-naphthoflavone interact with their enzyme targets at an atomic level. nih.gov These methods help to visualize the binding pose of the inhibitor within the enzyme's active site and to identify the key amino acid residues involved in the interaction. nih.govnih.gov

Molecular docking studies have been widely used to understand the inhibitory mechanism of α-naphthoflavone and its derivatives against various cytochrome P450 enzymes, including CYP1A1, CYP1A2, and CYP1B1. nih.govnih.gov These simulations can predict the binding affinity (often expressed as a docking score or binding energy) and explain the structural basis for the observed inhibitory potency. its.ac.id For instance, docking studies of potent α-naphthoflavone-based CYP1B1 inhibitors have helped to elucidate the key interactions within the active site that contribute to their high affinity. nih.gov It has been noted that α-naphthoflavone itself is a competitive, tight-binding inhibitor of CYP1A1, CYP1A2, and CYP1B1. nih.gov

Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-enzyme complex over time and to observe any conformational changes that may occur upon binding. nih.gov MD simulations of α-naphthoflavone bound to CYP1 enzymes have helped to explain the differences in binding and selectivity among the various isoforms. nih.gov These computational approaches are crucial for understanding structure-activity relationships and for the rational design of new, more selective enzyme inhibitors. nih.govnih.gov

Pharmacophore Modeling and Ligand-Based Drug Design Strategies

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the identification of the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com A pharmacophore model does not represent a real molecule but rather an abstract map of key interaction points, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. ugm.ac.id

This approach is particularly valuable when the 3D structure of the target protein is unknown. mdpi.com By analyzing a set of known active ligands, a common feature pharmacophore can be generated. nih.gov This model then serves as a 3D query for virtual screening of large compound libraries to identify new molecules (or "hits") that possess the required features and are therefore likely to be active. nih.gov

For inhibitors related to 7-hydroxy-alpha-naphthoflavone, a pharmacophore model would define the optimal spatial arrangement of its aromatic rings, hydroxyl group (as a hydrogen bond donor/acceptor), and keto group (as a hydrogen bond acceptor). This model could then be used to search for novel chemical scaffolds that mimic these key features, potentially leading to the discovery of new classes of enzyme inhibitors. researchgate.net The hits identified through this virtual screening process can then be further evaluated using molecular docking and other computational methods before being selected for chemical synthesis and biological testing. nih.gov

Cellular and Molecular Regulatory Mechanisms

Modulation of Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including several cytochrome P450 (CYP) enzymes. Naphthoflavone derivatives, such as alpha-naphthoflavone (B191928) (α-NF), are significant modulators of this pathway.

Alpha-naphthoflavone exhibits a complex, concentration-dependent dual role in AhR signaling. At lower, nanomolar concentrations, it typically functions as an AhR antagonist, blocking the expression of target genes caymanchem.com. It appears to act by competitively inhibiting the binding of potent AhR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), to the cytosolic Ah receptor nih.gov. This action decreases the accumulation of transcriptionally active nuclear Ah receptor complexes nih.gov.

Conversely, at higher concentrations, typically around 10 µM, α-naphthoflavone can act as an AhR agonist caymanchem.comnih.gov. In this role, it can cause the transformation of the Ah receptor and induce the expression of its target genes nih.govresearchgate.net. This dual functionality classifies it as a partial agonist/antagonist, capable of either inhibiting or stimulating the AhR pathway depending on its concentration and the cellular context researchgate.net.

The modulation of AhR activity by naphthoflavone derivatives directly impacts the transcription of downstream target genes, most notably those in the Cytochrome P450 family 1 (CYP1).

As an antagonist, α-naphthoflavone effectively inhibits the TCDD-induced expression of CYP1A1 mRNA in various cell lines, including rat hepatoma H-4-II E cells and human breast cancer MCF-7 cells nih.govnih.gov. This inhibition occurs in a concentration-dependent manner nih.gov. Beyond blocking induction by other agents, α-naphthoflavone is also a direct inhibitor of the enzymatic activity of CYP1 family members. Research has established its potent inhibitory effects on CYP1A1, CYP1A2, and CYP1B1 caymanchem.comnih.gov.

In its capacity as an agonist at higher concentrations (10 µM), α-naphthoflavone has been shown to induce CYP1A1 mRNA levels in rat hepatoma cells nih.gov. This induction confirms its ability to activate the AhR signaling pathway, leading to the transcription of target genes nih.gov.

Below is a table summarizing the inhibitory concentrations (IC₅₀) of alpha-naphthoflavone against human CYP1 enzymes.

| Enzyme | IC₅₀ Value (nM) |

| CYP1A1 | 60 |

| CYP1A2 | 6 |

| CYP1B1 | 4 - 5 |

| Data sourced from multiple studies caymanchem.comnih.gov. |

Effects on Specific Intracellular Signaling Cascades

Beyond the AhR pathway, alpha-naphthoflavone has been found to influence other critical intracellular signaling cascades, particularly those related to cellular stress and apoptosis. In HT22 mouse hippocampal neuronal cells, α-naphthoflavone triggers apoptosis through a pathway involving endoplasmic reticulum (ER) stress nih.gov.

The mechanism involves a sequence of molecular events:

c-Src Kinase Activation : The process is initiated by the activation of c-Src kinase nih.gov.

ROS Accumulation : This leads to the accumulation of reactive oxygen species (ROS) within the cell nih.gov.

MAPK Activation : The increase in ROS subsequently activates mitogen-activated protein kinases (MAPKs), specifically p38, JNK, and ERK nih.gov.

ER Stress Induction : These signaling events culminate in ER stress, marked by the increased expression of associated proteins like C/EBP homologous protein (CHOP) nih.gov.

Inhibition of any of these upstream components—c-Src, ROS, or MAPKs—was shown to reduce the α-naphthoflavone-induced expression of CHOP and subsequent cell death, confirming the sequential nature of this signaling cascade nih.gov.

Investigations in In Vitro Cellular Models

The effects of naphthoflavone derivatives have been characterized in various in vitro models, revealing significant impacts on cell survival and death.

Alpha-naphthoflavone has been demonstrated to inhibit cell proliferation and reduce cell viability in several contexts. In studies using hamster embryo cell cultures, it protects against the cytotoxic effects of carcinogens like 3,4-benzopyrene by inhibiting their metabolism, thereby preventing the inhibition of cell multiplication caused by these carcinogens nih.gov. In human breast cancer MCF-7 cells, α-naphthoflavone can antagonize the anti-estrogenic (and thus anti-proliferative) effects induced by the potent AhR agonist TCDD nih.gov.

Alpha-naphthoflavone is a known inducer of apoptosis in certain cell types. In HT22 hippocampal neuronal cells, it triggers apoptotic cell death, which is mediated by the activation of specific caspases nih.gov. The key executioners in this process are caspase-12, associated with ER stress-mediated apoptosis, and caspase-3, a central effector caspase nih.gov. The induction of apoptosis is linked to the previously mentioned ER stress pathway, as evidenced by the upregulation of the pro-apoptotic protein CHOP. The use of an ER stress inhibitor or siRNA targeting CHOP was found to reduce α-naphthoflavone-induced cell death, confirming the critical role of this pathway nih.gov.

The table below summarizes key cellular effects observed in different research models.

| Cell Line / Model | Effect | Key Pathway Involved |

| HT22 Mouse Hippocampal Cells | Induces apoptotic cell death nih.gov. | ER Stress, c-Src, ROS, MAPKs, Caspase-12, Caspase-3 nih.gov. |

| Hamster Embryo Cells | Inhibits cytotoxicity and inhibition of cell multiplication caused by certain carcinogens nih.gov. | Inhibition of carcinogen metabolism nih.gov. |

| MCF-7 Human Breast Cancer | Antagonizes TCDD-induced anti-proliferative effects nih.gov. Inhibits TCDD-induced CYP1A1 expression nih.gov. | AhR antagonism nih.gov. |

| Rat Hepatoma H-4-II E Cells | Inhibits TCDD-induced CYP1A1 expression nih.gov. Induces CYP1A1 expression at high concentrations nih.gov. | AhR antagonism/agonism nih.govnih.gov. |

Modulation of Drug Resistance Mechanisms in Cultured Cells

The emergence of multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2). These transporters function as efflux pumps, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. Flavonoids, a class of polyphenolic compounds, have been investigated for their potential to modulate the activity of these transporters and reverse MDR.

While direct studies on 7-hydroxy-alpha-naphthoflavone are limited, research on related flavonoid structures provides insights into its potential role in modulating drug resistance. Flavonoids can interact with ABC transporters in several ways, including competitive inhibition of substrate binding and interference with ATP hydrolysis, which powers the transport process. For instance, some flavonoids have been shown to inhibit the function of P-glycoprotein, leading to increased intracellular accumulation and cytotoxicity of chemotherapeutic agents in resistant cancer cells.

Another mechanism by which cancer cells can develop drug resistance is through the altered expression and activity of cytochrome P450 (CYP) enzymes. The CYP1 family of enzymes, particularly CYP1B1, is often overexpressed in tumors and can metabolize and inactivate certain anticancer drugs. Alpha-naphthoflavone (ANF), the parent compound of 7-hydroxy-alpha-naphthoflavone, and its derivatives have been identified as potent inhibitors of CYP1B1. By inhibiting CYP1B1, these compounds can prevent the metabolic inactivation of chemotherapeutic agents like docetaxel, thereby restoring their efficacy in resistant cancer cells that overexpress this enzyme mdpi.com. The introduction of a hydroxyl group at the 7-position of the alpha-naphthoflavone scaffold may influence its inhibitory activity towards CYP1B1 and consequently its ability to modulate drug resistance. However, specific data on the efficacy of 7-hydroxy-alpha-naphthoflavone in this regard is not yet available.

| Mechanism of Drug Resistance | Potential Modulation by Flavonoids (including 7-Hydroxy-alpha-naphthoflavone) | Key Proteins Involved |

|---|---|---|

| Increased drug efflux | Inhibition of transporter function, leading to increased intracellular drug accumulation. | P-glycoprotein (P-gp/ABCB1), MRP1, BCRP (ABCG2) |

| Metabolic inactivation of drugs | Inhibition of enzyme activity, preventing the breakdown of chemotherapeutic agents. | Cytochrome P450 enzymes (e.g., CYP1B1) |

Hormonal Modulation in Granulosa Cells and Ovarian Follicles In Vitro

The regulation of hormonal balance within the ovarian follicle is crucial for normal follicular development and female fertility. Granulosa cells, which surround the oocyte, play a pivotal role in this process by producing estrogen, primarily estradiol, from androgen precursors. This hormonal synthesis is tightly regulated by a complex interplay of signaling pathways. 7-Hydroxy-alpha-naphthoflavone, as a member of the flavonoid family, has the potential to influence these pathways and modulate hormonal activity within the ovary.

Effects on Estradiol Production and Metabolism

The production of estradiol in granulosa cells is catalyzed by the enzyme aromatase (cytochrome P450 19A1), which converts androgens to estrogens. The activity of aromatase is a critical control point in estrogen synthesis. Research has shown that various flavonoids can inhibit aromatase activity, thereby reducing estradiol production.

Studies on the parent compound, alpha-naphthoflavone, have demonstrated its ability to decrease endogenous estradiol levels in a dose-dependent manner in cultured rat granulosa cells nih.gov. This inhibitory effect is attributed to its action as a potent competitive inhibitor of aromatase nih.govmedchemexpress.com.

The effect of hydroxylation on the aromatase inhibitory activity of flavonoids is position-dependent. A study investigating derivatives of alpha-naphthoflavone found that while hydroxylation at the 9-position enhanced inhibitory potency, hydroxylation at positions 5, 6, or 7 reduced it nih.gov. In contrast, a separate study on simpler flavone (B191248) structures reported that 7-hydroxyflavone (B191518) was a potent competitive inhibitor of human placental aromatase, with an IC50 value of 0.5 µM and a Ki value of 0.25 µM nih.govoup.com. This suggests that the presence of the naphthyl group in 7-hydroxy-alpha-naphthoflavone may alter its interaction with the aromatase enzyme compared to 7-hydroxyflavone.

| Compound | Reported Aromatase Inhibitory Activity (IC50) | Inhibition Type | Reference |

|---|---|---|---|

| alpha-Naphthoflavone | 0.07 µM | Competitive | nih.gov |

| 9-Hydroxy-alpha-naphthoflavone | 0.02 µM (20 nM) | Competitive | nih.govnih.gov |

| 7-Hydroxyflavone | 0.5 µM | Competitive | nih.govoup.com |

Beyond direct inhibition of production, 7-hydroxy-alpha-naphthoflavone may also influence the metabolic pathways of estradiol. The metabolism of estrogens, primarily through hydroxylation by CYP enzymes, leads to the formation of various metabolites, including catechol estrogens. Alpha-naphthoflavone has been shown to inhibit the metabolism of ethinylestradiol, a synthetic estrogen, affecting the formation of its hydroxylated metabolites nih.gov. This suggests that 7-hydroxy-alpha-naphthoflavone could similarly alter the metabolic profile of endogenous estradiol in ovarian follicles.

Cross-talk between AhR and Estrogen Receptor Pathways

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a significant role in mediating the effects of various environmental compounds and endogenous ligands. In the ovary, AhR is expressed in granulosa cells and is involved in regulating follicular development. There is a well-documented and complex crosstalk between the AhR and estrogen receptor (ER) signaling pathways, which can be either inhibitory or synergistic depending on the cellular context and the specific ligands involved.

Activation of the AhR pathway can lead to anti-estrogenic effects through several mechanisms. One key mechanism is the induction of CYP1 family enzymes, such as CYP1A1 and CYP1B1, which are involved in the metabolism of estrogens mdpi.com. Increased metabolism leads to lower levels of active estradiol, thus diminishing ER-mediated signaling. Furthermore, activated AhR can directly or indirectly lead to the degradation of the estrogen receptor protein and can compete for shared coactivator proteins necessary for transcriptional activity mdpi.comoup.com.

Alpha-naphthoflavone is known to act as an antagonist of the AhR nih.gov. In this capacity, it can block the binding of AhR agonists and prevent the subsequent downstream signaling events. For example, in granulosa cells, alpha-naphthoflavone can reverse the proliferative effects induced by AhR agonists in the presence of estradiol nih.gov. This suggests that by acting as an AhR antagonist, alpha-naphthoflavone can mitigate the anti-estrogenic effects of AhR activation and restore estrogen-dependent cellular responses.

Metabolism and Biotransformation of Alpha Naphthoflavone and Its Hydroxylated Derivatives in Biological Systems

Identification of Metabolic Pathways and Enzyme Systems Involved in Hydroxylation and Other Transformations

Within this superfamily, enzymes from the CYP1 family, including CYP1A1, CYP1A2, and CYP1B1, are significantly involved in the metabolism of ANF. nih.govmdpi.com These enzymes catalyze oxidative reactions at various positions on the ANF molecule. The primary metabolic pathways identified are hydroxylation, which involves the addition of a hydroxyl group (-OH) to the aromatic rings, and epoxidation, which involves the formation of an epoxide across a double bond. nih.govnih.gov For instance, rat P450 1A1 is reported to produce both 7,8-epoxide and 5,6-epoxide metabolites from ANF. nih.gov These epoxide intermediates are often highly reactive and can be subsequently hydrolyzed by epoxide hydrolase to form dihydrodiols. nih.gov

Characterization of Metabolites in In Vitro Systems (e.g., Liver Microsomes)

In vitro studies using liver microsomes, which are vesicle-like artifacts derived from the endoplasmic reticulum and contain a high concentration of CYP enzymes, have been instrumental in identifying the specific metabolites of alpha-naphthoflavone (B191928). nih.govunl.edu When ANF is incubated with rat liver microsomes, several distinct metabolites are formed. nih.gov

These metabolites have been identified and characterized using techniques such as ultraviolet and mass spectrometry, as well as by co-chromatography with authentic standards. nih.gov The primary metabolites produced in these systems include monohydroxylated derivatives and products resulting from epoxidation of the 5,6-bond. nih.gov Notably, 9-hydroxy-α-naphthoflavone is a known metabolite of ANF in liver microsomes. nih.gov

The following table details the specific metabolites of alpha-naphthoflavone identified in studies with rat liver microsomes. nih.gov

| Metabolite Name | Metabolic Pathway |

|---|---|

| 6-Hydroxy-alpha-naphthoflavone | Hydroxylation |

| 9-Hydroxy-alpha-naphthoflavone | Hydroxylation |

| alpha-Naphthoflavone-5,6-oxide | Epoxidation |

| 5,6-Dihydro-5,6-dihydroxy-alpha-naphthoflavone | Epoxidation followed by hydrolysis |

Comparative Metabolic Profiles Across Different Biological Preparations

The metabolic profile of alpha-naphthoflavone can vary significantly depending on the specific biological system and the induction state of the CYP enzymes. nih.gov Comparisons between different in vitro preparations reveal distinct differences in both the rate of metabolism and the types of metabolites produced.

Studies using rat liver microsomes have shown that the profile of metabolites differs based on the type of agent used to induce the expression of CYP enzymes. nih.gov For example, microsomes from rats treated with β-naphthoflavone (BNF), a potent inducer of CYP1A enzymes, show a different metabolic activity compared to microsomes from rats treated with phenobarbital (PB), which primarily induces CYP2B enzymes. nih.gov Metabolism at the 5,6-bond of ANF accounted for 86% of the total metabolites in BNF-induced microsomes, compared to 73% in PB-induced microsomes. nih.gov Furthermore, BNF-induced microsomes were found to convert ANF to 5,6-dihydro-5,6-dihydroxy-alpha-naphthoflavone to a much greater extent than PB-induced microsomes. nih.gov

Species-specific differences are also evident. Research has indicated that human P450 1A1 primarily metabolizes ANF to the 5,6-epoxide, whereas rat P450 1A1 produces both the 7,8-epoxide and the 5,6-epoxide, highlighting a difference in the regioselectivity of the enzyme between species. nih.gov

The table below summarizes the comparative metabolic outcomes in different biological preparations.

| Biological Preparation | Key Metabolic Finding | Primary Metabolites/Pathways |

|---|---|---|

| Rat Liver Microsomes (Phenobarbital-induced) | Metabolism at the 5,6-bond accounts for 73% of total metabolites. nih.gov | Hydroxylated derivatives, 5,6-oxide, 5,6-dihydrodiol nih.gov |

| Rat Liver Microsomes (β-Naphthoflavone-induced) | Metabolism at the 5,6-bond accounts for 86% of total metabolites; significantly higher production of the 5,6-dihydrodiol compared to PB-induced microsomes. nih.gov | Hydroxylated derivatives, 5,6-oxide, 5,6-dihydrodiol nih.gov |

| Human P450 1A1 (expressed in yeast) | Shows species-specific regioselectivity. nih.gov | alpha-Naphthoflavone-5,6-oxide nih.gov |

| Rat P450 1A1 | Shows different regioselectivity compared to the human enzyme. nih.gov | alpha-Naphthoflavone-7,8-oxide and 5,6-oxide nih.gov |

Analytical Methodologies in Research on 7 Hydroxy Alpha Naphthoflavone

Chromatographic Separation Techniques for Compound Analysis

Chromatography is fundamental to the analysis of 7-Hydroxy-alpha-naphthoflavone, allowing for its isolation from complex mixtures, such as metabolic incubations or biological samples. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Pressure Liquid Chromatography (UHPLC)

HPLC is a cornerstone technique for the analysis of flavonoids and their metabolites. In studies of alpha-naphthoflavone (B191928) metabolism, HPLC is used to separate the parent compound from its various hydroxylated and epoxide products. For instance, in analyses of ANF metabolism by cytochrome P450 enzymes, a hydroxylated product was identified with a retention time of 5.3 minutes under specific chromatographic conditions researchgate.net.

UHPLC, an evolution of HPLC, utilizes smaller particle-sized columns to achieve higher resolution, faster analysis times, and greater sensitivity. A typical UHPLC method for a hydroxylated compound in a biological matrix would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of an aqueous component (often with an acid modifier like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8 (e.g., 2.1 x 50 mm, 1.7 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component for eluting hydrophobic compounds. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for small particle size UHPLC columns. |

| Detection | UV-Vis (e.g., 280 nm) or Mass Spectrometry (MS) | Detects and quantifies the separated compounds. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, flavonoids and their hydroxylated metabolites are generally non-volatile due to their polar nature and high molecular weight. Therefore, a critical prerequisite for GC-MS analysis is a derivatization step to increase their volatility and thermal stability nih.govresearchgate.net.

The most common derivatization method is silylation, where active hydrogens in hydroxyl groups are replaced with a trimethylsilyl (TMS) group nih.govvup.sk. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose nih.gov. Once derivatized, the compound can be readily analyzed by GC-MS, which provides excellent chromatographic separation and definitive identification based on the mass spectrum of the analyte.

| Step | Description | Key Considerations |

|---|---|---|

| Sample Preparation | Extraction of the analyte from the matrix followed by drying. | Must be free of water, which interferes with silylation. |

| Derivatization | Reaction with a silylating agent (e.g., BSTFA with TMCS catalyst) to replace active hydrogens with TMS groups. | Reaction conditions (temperature, time) must be optimized for complete derivatization nih.gov. |

| GC Separation | Injection into a GC equipped with a capillary column (e.g., DB-5ms) and a temperature program to separate compounds. | The temperature program is optimized to resolve the analyte from matrix components. |

| MS Detection | The separated compound is ionized (typically by electron ionization) and fragmented, producing a characteristic mass spectrum for identification. | The mass spectrum provides a molecular fingerprint for structural confirmation. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Biological Matrices

For the sensitive and selective quantification of 7-Hydroxy-alpha-naphthoflavone in complex biological matrices such as plasma, serum, or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard nih.govnih.gov. This technique combines the powerful separation capabilities of HPLC or UHPLC with the high specificity and sensitivity of tandem mass spectrometry.

A robust LC-MS/MS bioanalytical assay typically involves a simple sample preparation step, like protein precipitation with acetonitrile, to remove the bulk of matrix interferences nih.gov. To ensure accuracy, a stable isotope-labeled internal standard is often used. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interferences from the biological matrix and enabling precise quantification, even at very low concentrations nih.gov.

| Stage | Methodology | Objective |

|---|---|---|

| Sample Preparation | Protein precipitation or liquid-liquid extraction. | Remove major matrix components (proteins, lipids). |

| Chromatography | Fast gradient UHPLC with a reversed-phase column. | Rapidly separate the analyte from other components. |

| Ionization | Electrospray Ionization (ESI) in positive or negative mode. | Generate charged precursor ions of the analyte. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) of a specific precursor → product ion transition. | Achieve high selectivity and sensitivity for quantification. |

Spectroscopic Characterization Methods for Structural Elucidation

Spectroscopy is indispensable for confirming the chemical identity and elucidating the precise structure of 7-Hydroxy-alpha-naphthoflavone. These methods provide information about the compound's electronic structure, functional groups, and the connectivity of its atoms.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the initial characterization of flavonoids, which exhibit strong absorbance in the UV-visible region due to their conjugated aromatic systems. The parent compound, alpha-naphthoflavone, displays characteristic absorption maxima at approximately 225, 280, and 344 nm caymanchem.com.

The introduction of a hydroxyl (-OH) group, an auxochrome, onto the naphthoflavone skeleton is expected to cause a bathochromic (red) shift in these absorption maxima. This shift occurs because the lone pair of electrons on the hydroxyl group's oxygen atom can participate in resonance with the aromatic system, extending the conjugation and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The exact position and magnitude of this shift can provide clues about the location of the hydroxyl group. Furthermore, the solvent environment can influence the UV-Vis spectrum; changes in solvent polarity may alter the position of the absorption maxima researchgate.net.

| Compound | Reported λmax (nm) | Solvent |

|---|---|---|

| alpha-Naphthoflavone | 225, 280, 344 | Not Specified caymanchem.com |

| alpha-Naphthoflavone | 281 | Methanol photochemcad.com |

| 7-Hydroxy-alpha-naphthoflavone | Expected bathochromic shift from parent compound | Solvent Dependent |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 7-Hydroxy-alpha-naphthoflavone. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) techniques are employed to provide a complete picture of the molecular structure scielo.br.

¹H NMR provides information on the chemical environment of each proton, its multiplicity (splitting pattern), and its proximity to other protons. The introduction of a hydroxyl group at the C7 position would cause a noticeable upfield shift (to a lower ppm value) for the protons at the ortho (C6 and C8) and para (C10) positions due to the electron-donating nature of the -OH group.

¹³C NMR spectroscopy provides information about the chemical environment of each carbon atom in the molecule. The carbon atom directly attached to the hydroxyl group (C7) would experience a significant downfield shift. By analyzing the complete ¹H and ¹³C NMR data, often with the aid of 2D NMR experiments to establish correlations between protons and carbons, the precise structure of 7-Hydroxy-alpha-naphthoflavone can be definitively confirmed scielo.brmdpi.com.

| Nucleus | Information Provided | Expected Observation for 7-Hydroxy-alpha-naphthoflavone |

|---|---|---|

| ¹H | Chemical shift (δ), coupling constants (J), integration. | Characteristic aromatic proton signals. Upfield shifts for protons ortho/para to the new -OH group. A distinct signal for the phenolic proton. |

| ¹³C | Chemical shift (δ) for each unique carbon atom. | A downfield shift for the carbon atom (C7) bonded to the hydroxyl group. Other shifts in the aromatic region confirm the skeleton. |

| 2D (e.g., HMBC) | Correlations between protons and carbons over 2-3 bonds. | Confirms the connectivity of the molecule, definitively placing the -OH group at the C7 position by observing correlations from neighboring protons. |

Fourier-Transform Infrared (FTIR) Spectroscopy

The molecular structure of 7-Hydroxy-alpha-naphthoflavone contains several key functional groups that would produce distinct peaks in an FTIR spectrum. These include the hydroxyl (-OH) group, the carbonyl (C=O) group of the pyran ring, aromatic carbon-carbon (C=C) bonds, and carbon-oxygen (C-O) single bonds.

Expected Characteristic FTIR Absorption Bands for 7-Hydroxy-alpha-naphthoflavone:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Hydroxyl (-OH) | 3600-3200 | O-H stretching |

| Carbonyl (C=O) | 1680-1620 | C=O stretching |

| Aromatic (C=C) | 1600-1450 | C=C stretching |

| C-O | 1300-1000 | C-O stretching |

The broadness and exact position of the -OH stretching band can provide information about hydrogen bonding within the molecule. The C=O stretching frequency is characteristic of the flavone (B191248) backbone, and its position can be influenced by conjugation and substitution on the aromatic rings. The aromatic C=C stretching vibrations will appear as a series of sharp bands in the fingerprint region, confirming the presence of the naphthyl and phenyl rings.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. Although a specific mass spectrum for 7-Hydroxy-alpha-naphthoflavone is not detailed in the provided search results, the fragmentation behavior can be predicted based on the known fragmentation pathways of flavonoids and related structures.

The molecular weight of 7-Hydroxy-alpha-naphthoflavone (C₁₉H₁₂O₃) is 288.3 g/mol . In a mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 288. The fragmentation of flavonoids typically involves cleavage of the heterocyclic C ring, leading to characteristic fragment ions.

Predicted Mass Spectrometry Fragmentation for 7-Hydroxy-alpha-naphthoflavone:

For 7-Hydroxy-alpha-naphthoflavone, the primary fragmentation would likely involve retro-Diels-Alder (RDA) reactions of the C-ring, which is a common fragmentation pathway for flavonoids. This would result in the cleavage of the pyran ring, yielding fragments corresponding to the A and B rings. The presence of the hydroxyl group on the A ring and the naphthyl moiety would influence the relative abundance and m/z values of the resulting fragment ions.

Common fragmentation patterns for flavonoids include the loss of small neutral molecules such as carbon monoxide (CO), carbon dioxide (CO₂), and water (H₂O). The presence of the hydroxyl group would make the loss of a water molecule a probable fragmentation step.

In Vitro Experimental Models for Biological Evaluation

To investigate the biological activities and metabolic fate of 7-Hydroxy-alpha-naphthoflavone, researchers utilize various in vitro experimental models. These systems provide a controlled environment to study the compound's interaction with specific enzymes and cellular pathways.

Mammalian Liver Microsomal Assay Systems

Mammalian liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. These assay systems are widely used to study the metabolism of xenobiotics. While specific studies on the metabolism of 7-Hydroxy-alpha-naphthoflavone in liver microsomes are not extensively detailed in the search results, research on the parent compound, alpha-naphthoflavone, provides significant insights.

Studies have shown that alpha-naphthoflavone is metabolized by rat liver microsomes to several products, including 6-hydroxy-alpha-naphthoflavone and 9-hydroxy-alpha-naphthoflavone researchgate.netnih.gov. The metabolism is dependent on NADPH and can be inhibited by known CYP inhibitors, indicating the involvement of cytochrome P450 enzymes researchgate.net. Given this, it is highly probable that 7-Hydroxy-alpha-naphthoflavone would also be a substrate for various CYP isoforms in liver microsomes, undergoing further hydroxylation or other phase I metabolic reactions.

Furthermore, alpha-naphthoflavone is a known inhibitor of several CYP enzymes. In human liver microsomes, it has been shown to inhibit the activity of CYP1A2 nih.gov. The inhibitory potential of flavonoids is often influenced by the position and number of hydroxyl groups. Therefore, it is expected that 7-Hydroxy-alpha-naphthoflavone would also exhibit inhibitory activity against specific CYP isoforms.

Recombinant Enzyme Systems for Specific CYP Isoforms

To pinpoint the specific CYP isoforms involved in the metabolism and inhibition by 7-Hydroxy-alpha-naphthoflavone, researchers employ recombinant enzyme systems. These systems express a single, purified CYP isoform, allowing for the detailed characterization of its interaction with the compound.

Studies using recombinant human CYP enzymes have demonstrated that alpha-naphthoflavone is a potent inhibitor of CYP1A1 and CYP1A2 mdpi.comnih.gov. For instance, alpha-naphthoflavone exhibits competitive tight-binding inhibition of CYP1A1, CYP1A2, and CYP1B1 nih.gov. The inhibition constant (Ki) for alpha-naphthoflavone with recombinant P450 1A2 has been reported to be as low as 1.4 nM when using 7-ethoxyresorufin as the substrate nih.gov.

The presence of a hydroxyl group at the 7-position is known to influence the inhibitory selectivity of flavonoids. For example, 7-hydroxyflavone (B191518) shows greater selectivity in inhibiting CYP1A1 over CYP1A2 mdpi.comnih.gov. This suggests that 7-Hydroxy-alpha-naphthoflavone would likely also exhibit a distinct inhibitory profile against different CYP isoforms compared to its parent compound.

Inhibitory Activity of Alpha-Naphthoflavone against Recombinant Human CYP Isoforms:

| CYP Isoform | Substrate | Inhibition Type | Kᵢ (nM) |

| CYP1A2 | 7-ethoxyresorufin | Competitive | 1.4 nih.gov |

| CYP1A2 | 7-ethoxycoumarin | Noncompetitive | 55.0 nih.gov |

| CYP1A1 | Not specified | Competitive | Not specified nih.gov |

| CYP1B1 | Not specified | Competitive | Not specified nih.gov |

Established Cell-Based Assay Platforms

Cell-based assays provide a more physiologically relevant system to study the effects of compounds by incorporating cellular uptake, distribution, and metabolism. Various established cell lines are used to evaluate the biological activity of flavonoids like 7-Hydroxy-alpha-naphthoflavone.

The human hepatoma cell line HepG2 is a common model for studying drug metabolism and hepatotoxicity. Studies have utilized HepG2 cells to investigate the effects of alpha-naphthoflavone on CYP1A1 expression and its potential protective effects against oleic acid-induced liver injury nih.govresearchgate.net. These cells, while having lower basal CYP activity than primary hepatocytes, can be engineered to express specific CYP isoforms, providing a valuable tool for metabolism studies researchgate.net.

Other cell lines, such as the human breast cancer cell line MCF-7, have been used to study the role of alpha-naphthoflavone as an antagonist of the aryl hydrocarbon receptor (AhR), which regulates the expression of CYP1A1 medchemexpress.com. Additionally, cytotoxicity assays in cell lines like HeLa have shown that alpha-naphthoflavone can inhibit cell proliferation and induce apoptosis. It is plausible that 7-Hydroxy-alpha-naphthoflavone would exhibit similar, if not modulated, activities in these cell-based platforms. The presence of the hydroxyl group could influence its cellular uptake, metabolic activation, and interaction with cellular targets.

Q & A

Q. What are the recommended methods for synthesizing and purifying 7-Hydroxy-alpha-naphthoflavone to ensure high yield and reproducibility?

Synthesis typically involves condensation reactions between hydroxylated naphthalene derivatives and flavone precursors under controlled conditions. Key steps include:

- Reagent selection : Use α-naphthoflavone derivatives with protected hydroxyl groups to avoid side reactions.

- Catalysis : Acid or base catalysis (e.g., sulfuric acid or sodium hydroxide) to facilitate cyclization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol or methanol.

- Validation : Confirm purity via HPLC (>95%) and structural integrity via NMR (e.g., distinguishing α- and β-substitution patterns in aromatic regions) .

Q. What analytical techniques are critical for characterizing 7-Hydroxy-alpha-naphthoflavone’s structural and physicochemical properties?

- Spectroscopy :

- 1H/13C NMR : Assign hydroxyl proton signals (δ 9–12 ppm) and aromatic carbons to confirm substitution patterns.

- UV-Vis : Identify absorption maxima (~300–400 nm) for flavonoid backbone analysis.

- Chromatography : Reverse-phase HPLC with photodiode array detection to assess purity and stability under varying pH/temperature .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+ at m/z 307.0974) .

Q. How should researchers design initial biological assays to evaluate 7-Hydroxy-alpha-naphthoflavone’s enzyme-modulating activity?

- Enzyme selection : Prioritize cytochrome P450 isoforms (e.g., CYP1A1, CYP3A4) based on structural analogs like α-naphthoflavone .

- Kinetic assays : Use fluorogenic substrates (e.g., 7-ethoxyresorufin for CYP1A1) to measure inhibition/activation via fluorescence quenching or enhancement.

- Controls : Include known inhibitors (e.g., ketoconazole for CYP3A4) and validate with recombinant enzymes to isolate target effects .

Advanced Research Questions

Q. How does 7-Hydroxy-alpha-naphthoflavone exhibit contradictory modulation (inhibition vs. activation) across cytochrome P450 isoforms?

Mechanistic insights from α-naphthoflavone studies suggest:

- Competitive inhibition : Direct binding to CYP1A1’s active site, displacing substrates like benzo[a]pyrene .

- Allosteric activation : In CYP3A4, it stabilizes a high-spin heme state, enhancing substrate binding affinity in a heterotropic manner .

- Population-based effects : Activation may arise from recruiting inactive enzyme populations into active conformations, as shown via flash photolysis and CO-binding assays .

Q. How can researchers resolve conflicting data on 7-Hydroxy-alpha-naphthoflavone’s selectivity toward P450 isoforms?

- Dose-response profiling : Test IC50/EC50 values across isoforms (e.g., CYP1A1 vs. CYP2C8/9) to identify concentration-dependent selectivity .

- Structural modeling : Use molecular docking to compare binding modes in CYP active sites (e.g., hydrophobic vs. polar interactions in CYP1A1 vs. CYP3A4) .

- Cross-validation : Replicate findings using orthogonal methods (e.g., thermal shift assays to measure enzyme stability upon ligand binding) .

Q. What experimental strategies are recommended to assess off-target effects or toxicity in cellular models?

- High-throughput screening : Use panels of kinase/receptor assays to identify unintended interactions.

- Transcriptomics : RNA-seq or qPCR to monitor stress-response genes (e.g., NRF2, HSP70) in hepatocyte models .

- Metabolic stability : Incubate with liver microsomes and quantify metabolite formation via LC-MS/MS .

Q. How should researchers optimize in vivo studies to evaluate 7-Hydroxy-alpha-naphthoflavone’s pharmacokinetics and efficacy?

- Dosing regimens : Administer via oral gavage or intraperitoneal injection, with plasma sampling at intervals (0–24 hrs) for bioavailability assessment.

- Tissue distribution : Use radiolabeled analogs or LC-MS to quantify accumulation in target organs (e.g., liver, tumors) .

- Pharmacodynamic markers : Measure downstream biomarkers (e.g., CYP1A1 activity in liver homogenates) to correlate exposure with effect .

Methodological Challenges and Solutions

Q. How to address low solubility of 7-Hydroxy-alpha-naphthoflavone in aqueous assays?

- Solubilization agents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance dispersion without cytotoxicity .

- Pro-drug design : Synthesize phosphate or glycoside derivatives for improved aqueous solubility, followed by enzymatic cleavage in biological systems .

Q. What statistical approaches are appropriate for analyzing dose-response data with high variability?

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50 and cooperativity coefficients.

- Bootstrap resampling : Assess confidence intervals for potency estimates in small-sample studies .

- Meta-analysis : Aggregate data from multiple replicates or studies to identify trends obscured by noise .

Data Presentation and Reproducibility

Q. How to ensure reproducibility when documenting experimental protocols for 7-Hydroxy-alpha-naphthoflavone studies?

- Supplemental materials : Include detailed synthesis protocols, HPLC gradients, and instrument parameters (e.g., NMR pulse sequences) in appendices .

- Code sharing : Provide scripts for data analysis (e.g., R/Python for dose-response curves) in public repositories .

- Negative results : Report failed experiments (e.g., crystallization attempts, inactive analogs) to guide future work .

Q. Safety and Compliance

- Adopt OSHA-compliant PPE (e.g., nitrile gloves, sealed goggles) during synthesis/handling .

- Include ethical approval documentation for in vivo studies in appendices .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.